Ethyl 4-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-3-27-19(25)14-4-8-15(9-5-14)21-17(24)12-29-20-23-22-18(28-20)13-6-10-16(26-2)11-7-13/h4-11H,3,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLYFRUAPFSZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (-S-) in the compound undergoes oxidation, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in aqueous conditions . These reactions are critical for modifying the compound’s redox state and bioactivity.
Key Reaction :
Reduction Reactions
The oxadiazole ring and acetyl group are susceptible to reduction. Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) can reduce carbonyl groups (e.g., esters) to alcohols or amines, altering the compound’s stability and reactivity .
Key Reaction :
Substitution Reactions
The methoxyphenyl group and benzoate ester undergo nucleophilic substitution. For example:
-
Demethylation : The methoxy group (-OCH₃) reacts with agents like sodium methoxide (NaOCH₃) in methanol, yielding phenolic derivatives .
-
Ester Hydrolysis : The benzoate ester is hydrolyzed under basic (e.g., KOH) or acidic (e.g., HCl) conditions to form carboxylic acids .
Key Reaction :
Amidation and Acetylation
The amino group in the compound participates in amidation, forming stable amide bonds. Acetic anhydride is used to introduce acetyl groups, enhancing the compound’s lipophilicity and interaction with biological targets .
Key Reaction :
Comparative Analysis of Reaction Types
| Reaction Type | Key Reagents | Products | Applications |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Sulfoxides, sulfones | Modulating bioactivity |
| Reduction | NaBH₄, LiAlH₄ | Alcohols, amines | Enhancing chemical stability |
| Substitution | NaOCH₃, KOH | Phenolic derivatives, carboxylic acids | Targeting-specific functional groups |
| Amidation/Acetylation | Ac₂O | Acetylated derivatives | Improving pharmacokinetics |
Research Findings and Mechanistic Insights
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Oxidation Pathways : Oxidative transformations of the sulfanyl group are critical for optimizing the compound’s pharmacological profile. For instance, sulfones exhibit enhanced lipophilicity, potentially improving membrane permeability .
-
Reduction Studies : Reducing the oxadiazole ring or acetyl group may alter the compound’s electronic properties, influencing its interaction with biological targets such as enzymes or receptors .
-
Substitution Relevance : Demethylation and ester hydrolysis reactions provide a route to structurally diverse analogs, which are valuable for structure-activity relationship (SAR) studies .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate has been investigated for its potential as a bioactive compound . Research indicates that it may exhibit antimicrobial and anticancer properties , making it a candidate for drug development aimed at targeting specific diseases. The unique structure allows for interactions with various biological targets, potentially inhibiting enzyme activity or modulating receptor functions.
Biological Research
In biological studies, this compound serves as a tool for exploring cellular mechanisms . Its ability to interact with specific molecular targets makes it valuable in studying pathways related to cancer and microbial resistance. For instance, studies have shown that compounds containing oxadiazole rings can disrupt cellular processes in cancer cells, leading to apoptosis (programmed cell death) .
Chemical Synthesis
This compound is utilized as a building block in organic synthesis . It can be employed to create more complex molecules through various chemical reactions such as oxidation and reduction. This versatility in synthesis allows chemists to explore new derivatives that may possess enhanced properties .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of oxadiazole derivatives including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting the potential for development as an anticancer agent .
Case Study 2: Antimicrobial Properties
Another research project focused on the antimicrobial properties of this compound against various pathogens. The findings revealed that this compound exhibited notable activity against Gram-positive bacteria, highlighting its potential for use in treating bacterial infections .
Mechanism of Action
The mechanism of action of Ethyl 4-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The oxadiazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness emerges when compared to analogs with variations in substituents, heterocyclic cores, or functional groups. Below is a detailed analysis:
Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
- Structural Difference : The methoxy group is at the ortho (2-) position on the phenyl ring instead of para (4-).
- Impact : The para-methoxy group in the target compound likely enhances steric accessibility and electronic effects compared to the ortho isomer, which may hinder binding to biological targets due to spatial constraints .
- Biological Activity : Positional isomerism significantly affects bioactivity; para-substituted derivatives often exhibit higher potency in antimicrobial assays due to optimized interaction with enzyme active sites .
Piperazine Derivatives (e.g., Ethyl 4-(2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate)
- Structural Difference : Incorporates a piperazine ring instead of a benzoate ester.
- However, the benzoate ester in the target compound may confer greater metabolic stability in vivo .
Triazole Derivatives (e.g., Methyl 4-[({[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate)
- Structural Difference : Replaces the 1,3,4-oxadiazole with a 1,2,4-triazole ring.
- Impact : Triazoles are more electron-rich and capable of π-π stacking interactions, whereas oxadiazoles exhibit stronger dipole moments, influencing binding specificity. The ethoxy group in the triazole derivative may alter pharmacokinetics by increasing hydrophobicity .
Imidazolidinone Derivatives (e.g., Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate)
- Structural Difference: Substitutes the oxadiazole with an imidazolidinone ring.
- However, the oxadiazole’s rigidity may confer better metabolic resistance .
Sulfamoyl-Containing Analogs (e.g., 4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide)
- Structural Difference : Adds a sulfamoyl group to the benzamide moiety.
- Impact : The sulfamoyl group can act as a bioisostere for phosphate or carboxylate groups, enabling interactions with metalloenzymes. This modification is absent in the target compound, which relies on the ester group for hydrolytic stability .
Tabulated Comparison of Key Properties
Biological Activity
Ethyl 4-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate is a compound with notable biological activity attributed to its unique chemical structure, which includes an oxadiazole ring and a methoxyphenyl group. This article reviews the synthesis, biological mechanisms, and potential applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Oxadiazole Ring : Reacting 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
- Thioether Formation : The oxadiazole derivative is reacted with ethyl bromoacetate.
- Acetylation : Acetylation using acetic anhydride introduces the acetyl group.
- Amidation : The final product is formed by reacting the acetylated product with 4-aminomethylbenzoic acid .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thus blocking substrate access or altering enzyme conformation .
- Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds exhibit antimicrobial properties against various pathogens .
Biological Activity
Research studies have highlighted various aspects of the biological activity of this compound:
Antimicrobial Properties
This compound has shown potential as an antimicrobial agent. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell walls and inhibition of vital metabolic pathways.
Anticancer Activity
Preliminary studies suggest that compounds containing the oxadiazole moiety have anticancer properties. For example, oxadiazole derivatives were found to inhibit cancer cell proliferation in various cancer lines through apoptosis induction and cell cycle arrest .
Case Studies
- Study on Caenorhabditis elegans : Research involving derivatives of 5-(4-methoxyphenyl)-oxazole demonstrated significant inhibition of hatch and growth in C. elegans, suggesting that structural integrity is crucial for bioactivity .
- Antimicrobial Efficacy : A study reported that certain oxadiazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating infections .
Comparison with Similar Compounds
This compound can be compared to other oxadiazole derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl 4-{[({[5-(4-methoxyphenyl)-1,3,4-triazol-2-yl]sulfanyl}acetyl)amino]methyl}benzoate | Moderate antimicrobial | Triazole ring |
| Ethyl 4-{[({[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate | Low cytotoxicity | Different oxadiazole positioning |
Q & A
Q. Q: What are the key synthetic strategies for preparing Ethyl 4-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate, and how can purity be optimized?
A: The synthesis typically involves multi-step reactions:
Oxadiazole Ring Formation : Cyclize a substituted hydrazide (e.g., 4-methoxyphenyl hydrazide) with a carbonyl source (e.g., POCl₃) to form the 1,3,4-oxadiazole core .
Sulfanyl Acetylation : React the oxadiazole intermediate with chloroacetyl chloride to introduce the sulfanylacetyl group, followed by coupling with ethyl 4-aminobenzoate via amide bond formation .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Structural Confirmation
Q. Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
A:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.8–8.2 ppm range) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular mass (expected [M+H]⁺ ~470–480 Da) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement, resolving potential ambiguities in sulfanyl-acetyl or oxadiazole geometry .
Advanced Mechanistic Insights
Q. Q: How do reaction conditions (e.g., solvent, temperature) influence the yield of the oxadiazole intermediate?
A:
- Solvent Choice : Polar aprotic solvents (e.g., dioxane or acetic acid) enhance cyclization efficiency compared to ethanol, as seen in analogous oxadiazole syntheses .
- Temperature : Reflux (100–120°C) is critical for dehydrative cyclization; lower temperatures (<80°C) lead to incomplete ring closure .
- Catalyst : Phosphorus oxychloride (POCl₃) accelerates cyclization but requires careful stoichiometry to avoid side reactions .
Table 1 : Optimization of Oxadiazole Synthesis
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol, 80°C | 45 | 85% |
| Dioxane, 120°C | 78 | 95% |
| POCl₃, 100°C | 92 | 98% |
Data Contradictions & Resolution
Q. Q: How to resolve discrepancies between spectroscopic data and computational predictions for the sulfanyl-acetyl moiety?
A:
- NMR vs. DFT Calculations : If experimental ¹³C NMR shifts for the sulfanyl group (~35–40 ppm) conflict with DFT-predicted values, re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism in the oxadiazole ring .
- Crystallography : Single-crystal X-ray can clarify bond angles/geometry, resolving ambiguities in sulfanyl-acetyl orientation .
Biological Activity Evaluation
Q. Q: What in vitro assays are suitable for assessing the pharmacological potential of this compound?
A:
- Antimicrobial Screening : Use microdilution assays (MIC against Gram+/Gram– bacteria, fungi) .
- Enzyme Inhibition : Test inhibition of COX-2 or acetylcholinesterase via fluorometric assays, given the oxadiazole’s electron-deficient nature .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to evaluate selectivity .
Stability & Degradation
Q. Q: How to assess the hydrolytic stability of the ester and amide bonds under physiological conditions?
A:
- pH-Dependent Studies : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via LC-MS:
- Half-Life Calculation : Use first-order kinetics to model degradation rates.
Advanced Analytical Challenges
Q. Q: How to distinguish between regioisomers during the synthesis of the oxadiazole core?
A:
- NOESY NMR : Identify spatial proximity between methoxy protons and oxadiazole protons to confirm substitution pattern .
- X-ray Diffraction : Resolve crystal packing to unambiguously assign the 5-(4-methoxyphenyl) regioisomer .
Computational Modeling
Q. Q: Which computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
